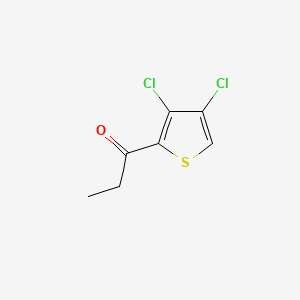
1-Propanone, 1-(dichlorothienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(dichlorothienyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a propanone group attached to a dichlorothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(dichlorothienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-(2,5-dichlorophenyl)-1-propanone with thienyl lithium reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 1-(dichlorothienyl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 1-(dichlorothienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Propanone, 1-(dichlorothienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanone, 1-(dichlorothienyl)- exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dichlorothienyl moiety may engage in aromatic substitution reactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-1-propanone: Shares a similar structure but lacks the thienyl group.
2-Propanone, 1,1-dichloro-: Another related compound with different substituents.
Uniqueness: 1-Propanone, 1-(dichlorothienyl)- is unique due to the presence of both the dichlorothienyl and propanone groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
95418-90-9 |
|---|---|
Molecular Formula |
C7H6Cl2OS |
Molecular Weight |
209.09 g/mol |
IUPAC Name |
1-(3,4-dichlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6Cl2OS/c1-2-5(10)7-6(9)4(8)3-11-7/h3H,2H2,1H3 |
InChI Key |
ONUCHMPZYDVQMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CS1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


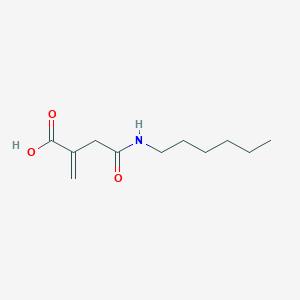
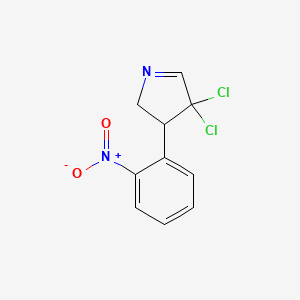
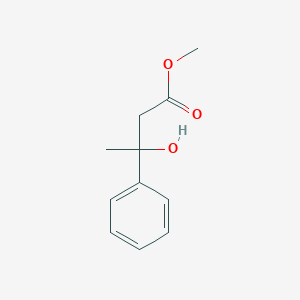
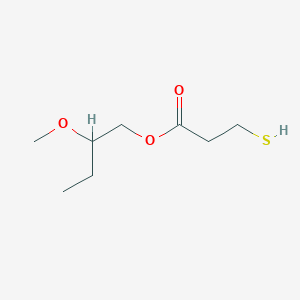
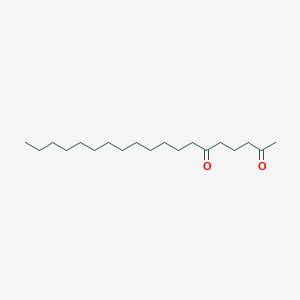
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
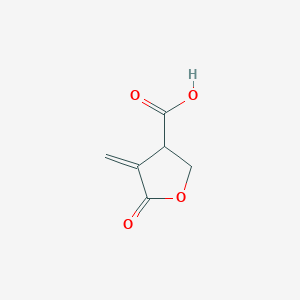
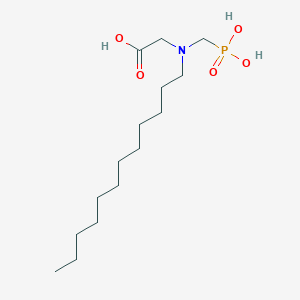
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
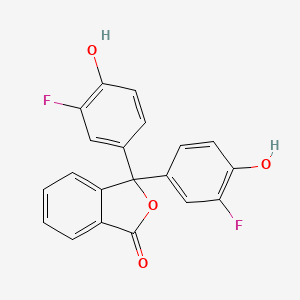
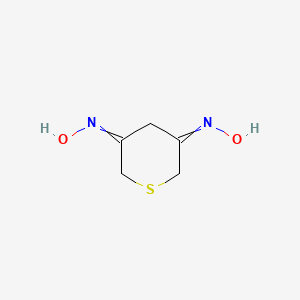
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
